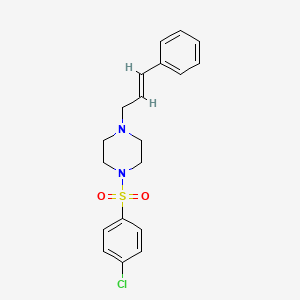

4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene

Description

4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a sulfonamide derivative featuring a benzene core substituted with a chlorine atom at position 4 and a piperazinyl sulfonyl group at position 1. The piperazine ring is further modified with a 3-phenylprop-2-enyl substituent, introducing both lipophilic and steric characteristics.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMPKYKDLBLXKC-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360040 | |

| Record name | AC1LLLZN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5256-98-4 | |

| Record name | AC1LLLZN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene typically involves multiple steps:

Formation of the piperazine moiety: This can be achieved by reacting 1,4-dichlorobutane with ammonia to form piperazine.

Introduction of the phenylprop-2-enyl group: This step involves the alkylation of piperazine with 3-phenylprop-2-enyl bromide under basic conditions.

Sulfonylation: The resulting compound is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

Chlorination of the benzene ring: Finally, the compound is chlorinated using thionyl chloride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonation

The sulfonyl group (-SO₂-) is introduced via reaction with a sulfonyl chloride. This step deactivates the aromatic ring, enhancing selectivity for subsequent reactions.

Piperazine Coupling

The piperazine moiety is attached to the sulfonyl group through nucleophilic displacement. This step may involve deprotonation of the amine to facilitate substitution.

Hydrolysis

Acidic hydrolysis (e.g., with HCl or HBr) removes protecting groups or byproducts, such as benzyl amines. Conditions typically involve heating to 80–85°C for 24 hours .

Reactivity and Reaction Mechanisms

The compound’s reactivity stems from its electron-withdrawing groups (Cl and SO₂):

-

Electrophilic substitution : The sulfonyl group strongly deactivates the benzene ring, directing incoming electrophiles to meta positions.

-

Nucleophilic aromatic substitution : The chloro group (Cl) is a good leaving group under alkaline conditions, allowing displacement by nucleophiles.

Characterization Methods

| Technique | Purpose | Key Features |

|---|---|---|

| NMR spectroscopy | Structural confirmation | Identifies aromatic protons, piperazine signals, and sulfonamide groups |

| Mass spectrometry | Molecular weight verification | Confirms molecular formula (C₁₉H₂₂ClN₂O₂S; MW ≈ 366.91 g/mol) |

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential use in treating various medical conditions due to its structural features that suggest activity against certain biological targets.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The specific structure of 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene may enhance its binding affinity to serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine ring can lead to compounds with improved efficacy in alleviating depressive symptoms .

Anticancer Properties

The sulfonamide group present in this compound is known for its anticancer activity. Compounds containing sulfonamide moieties have been explored for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer potential .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic route has been proposed:

- Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate electrophiles to introduce the phenylpropene moiety.

- Sulfonation : Subsequent sulfonation using chlorosulfonic acid or sulfur trioxide leads to the formation of the sulfonamide group.

- Chlorination : The final step includes chlorination at the para position of the benzene ring to yield the target compound.

This synthetic pathway not only provides a route to obtain the desired compound but also allows for the exploration of analogs with varied biological activities .

Case Studies and Research Findings

Several studies have documented the effects and applications of compounds similar to this compound.

Study on Antidepressant Effects

A study published in a peer-reviewed journal highlighted a series of piperazine derivatives, including compounds structurally related to this compound, demonstrating significant antidepressant-like effects in animal models. The results indicated that these compounds could serve as lead candidates for further development into therapeutic agents for depression .

Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of sulfonamide-containing compounds, revealing that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. This underscores the potential applicability of this compound in oncology .

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-(3-phenylprop-

Biological Activity

4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological activity. This article comprehensively reviews its biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 376.9 g/mol. The compound features a chloro-substituted benzene ring linked to a piperazine moiety via a sulfonyl group, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit Janus kinase (JAK) pathways, which are implicated in inflammatory and autoimmune diseases .

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against both bacterial and fungal strains, suggesting that this compound may possess similar activities .

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antibacterial | Moderate to high against various strains | |

| Antifungal | Effective in inhibiting growth | |

| Anti-inflammatory | Potentially reduces inflammation markers |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several sulfonamide derivatives, including compounds structurally similar to this compound). Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .

- Inflammatory Response : Another research effort focused on the anti-inflammatory effects of related compounds in vivo. The study found that these compounds could reduce cytokine production in models of acute inflammation, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

*Predicted using fragment-based methods due to lack of experimental data.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene, and how are intermediates purified?

- Answer : The synthesis typically involves sulfonylation of a piperazine intermediate (e.g., 4-(3-phenylprop-2-enyl)piperazine) using chlorobenzene sulfonyl chloride. Key steps include coupling reactions under reflux conditions and purification via column chromatography (normal phase with methanol/ammonium hydroxide gradients) . Intermediate purity is confirmed by thin-layer chromatography (TLC) and HPLC (>97% purity criteria) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms functional groups and connectivity, while IR spectroscopy identifies sulfonyl and aromatic C-Cl bonds. Mass spectrometry (HRMS) validates molecular weight. For definitive confirmation, single-crystal X-ray diffraction is employed to resolve bond lengths, angles, and intermolecular interactions (e.g., C–Cl distance: ~1.74 Å; piperazine chair conformation) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer : Initial screening involves in vitro binding assays (e.g., dopamine D3 receptor affinity using radioligand displacement) and cytotoxicity tests (e.g., MTT assay on cancer cell lines). Reference compounds with known piperazine-based pharmacophores (e.g., anti-tumor or antipsychotic agents) serve as positive controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance coupling efficiency.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.

- Temperature : Controlled reflux (~100°C) minimizes side reactions.

Reported yields reach 85% after iterative optimization .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Answer : Discrepancies may arise from polymorphic forms or impurities. Researchers should:

- Compare experimental data with crystallographic studies (e.g., melting point: 187–190°C in pure form vs. lower values in impure batches) .

- Validate purity via HPLC with UV detection (λ = 254 nm) .

- Re-crystallize using solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a dopamine D3 receptor ligand?

- Answer :

- Structural modifications : Vary substituents on the piperazine ring (e.g., methyl, phenyl groups) and benzene sulfonyl moiety (e.g., nitro, fluoro analogs).

- Assays : Perform competitive binding assays (Ki values vs. [³H]spiperone) and functional assays (cAMP inhibition).

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with substituent electronic properties .

Q. What crystallographic parameters are critical for confirming the molecular conformation of this compound?

- Answer : Key parameters include:

- Bond lengths : Sulfonyl S=O (~1.43 Å), C–Cl (~1.74 Å).

- Torsion angles : Dihedral angles between piperazine and benzene rings (e.g., 85–90° for optimal receptor binding).

- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯O=S) stabilize crystal packing .

Methodological Considerations

- Synthesis Troubleshooting : If coupling yields are low, replace atmospheric reflux with microwave-assisted synthesis (30 minutes, 120°C) .

- Biological Evaluation : For receptor selectivity, compare off-target binding against D2, 5-HT2A, and α1-adrenergic receptors .

- Data Reproducibility : Cross-validate spectral data with published crystallography reports (e.g., CCDC deposition numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.